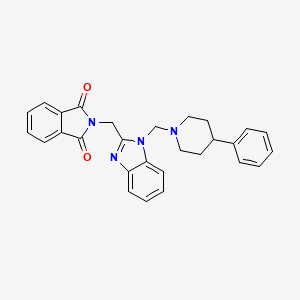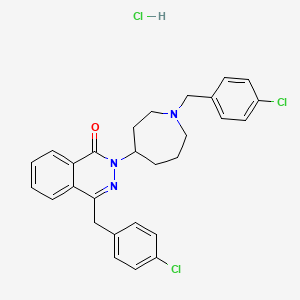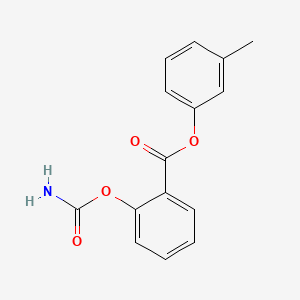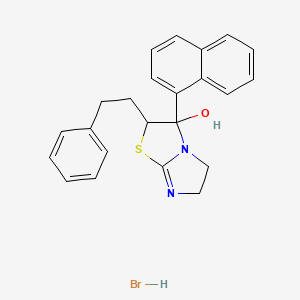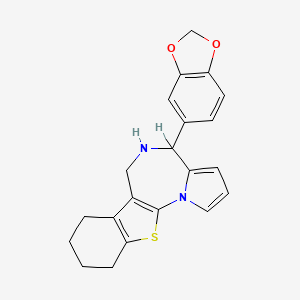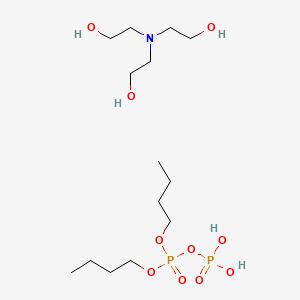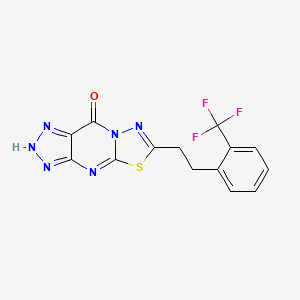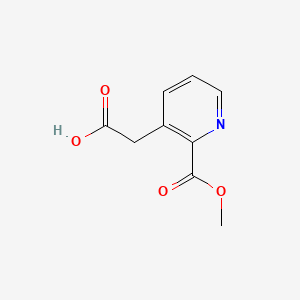
Homoquinolinic acid, 2-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homoquinolinic acid, 2-methyl ester is a chemical compound that belongs to the class of esters derived from homoquinolinic acid. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields. This compound is a conformationally-restricted analogue of N-methyl-D-aspartate (NMDA) and acts as a partial agonist of the main/glutamate site of the NMDA receptor .
准备方法
Synthetic Routes and Reaction Conditions
Homoquinolinic acid, 2-methyl ester can be synthesized through esterification reactions. One common method involves the reaction of homoquinolinic acid with methanol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of more efficient catalysts and optimized reaction conditions. For example, the use of polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate can facilitate the methyl esterification of carboxylic acids .
化学反应分析
Types of Reactions
Homoquinolinic acid, 2-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield homoquinolinic acid and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used as catalysts.
Basic Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide are employed.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products
Hydrolysis: Homoquinolinic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Homoquinolinic acid, 2-methyl ester has several applications in scientific research:
作用机制
Homoquinolinic acid, 2-methyl ester exerts its effects by acting as a partial agonist at the glutamate site of the NMDA receptor. This interaction leads to the activation of the receptor, which plays a crucial role in synaptic plasticity and neurotransmission. The compound shows selectivity for NR2B subunit-containing receptors, which are involved in various neurological processes .
相似化合物的比较
Similar Compounds
Quinolinic acid: Another NMDA receptor agonist but less potent than homoquinolinic acid.
N-methyl-D-aspartate (NMDA): A well-known agonist of the NMDA receptor, used as a reference compound in studies.
Ibotenic acid: A neurotoxin that also interacts with NMDA receptors but has different pharmacological properties.
Uniqueness
Homoquinolinic acid, 2-methyl ester is unique due to its conformational restriction and higher potency compared to quinolinic acid. Its selectivity for NR2B subunit-containing NMDA receptors distinguishes it from other similar compounds, making it a valuable tool in neurobiological research .
属性
CAS 编号 |
89353-64-0 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC 名称 |
2-(2-methoxycarbonylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)8-6(5-7(11)12)3-2-4-10-8/h2-4H,5H2,1H3,(H,11,12) |
InChI 键 |
DLJVEQDKPIBVKE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC=N1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


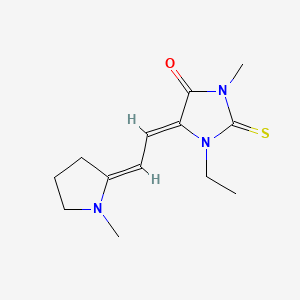

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)
